ISX-9

Catalog No.
S531014
CAS No.
832115-62-5
M.F
C11H10N2O2S
M. Wt
234.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ISX-9

CAS Number

832115-62-5

Product Name

ISX-9

IUPAC Name

N-cyclopropyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

InChI

InChI=1S/C11H10N2O2S/c14-11(12-7-3-4-7)8-6-9(15-13-8)10-2-1-5-16-10/h1-2,5-7H,3-4H2,(H,12,14)

InChI Key

SYENTKHGMVKGAQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

isoxazole-9, Isx-9 compound, N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide, N-cyclopropyl-TIC, T63 compound

Canonical SMILES

C1CC1NC(=O)C2=NOC(=C2)C3=CC=CS3

The exact mass of the compound N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is 234.0463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of heteroarene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ISX-9 (Isoxazole 9, CAS 832115-62-5) is a synthetic, cell-permeable small molecule that acts as a potent inducer of adult neural stem cell differentiation and direct cellular reprogramming . Unlike broad-spectrum epigenetic modifiers, ISX-9 specifically activates calcium influx through voltage-gated channels and NMDA receptors, driving the robust expression of the NeuroD1 transcription factor . In procurement and assay design, it is primarily sourced as a critical component in chemically defined reprogramming cocktails (such as the FICB or VCR-plus-ISX-9 mixtures) to transdifferentiate fibroblasts, astrocytes, or induced pluripotent stem cells (iPSCs) into functional neurons and cardiomyocytes. Its high target specificity, low working concentration (2.5–20 µM), and ability to cross the blood-brain barrier make it a foundational reagent for scalable in vitro disease modeling, regenerative medicine research, and stem cell manufacturing workflows .

Relying on generic differentiation agents like all-trans retinoic acid (ATRA) or standalone valproic acid (VPA) often results in heterogeneous cell populations, low conversion efficiencies, and unwanted off-target lineage commitment[1]. ATRA, while a classical neurogenic inducer, frequently produces mixed cultures of neurons and glial cells (astrocytes and oligodendrocytes), requiring extensive downstream purification that complicates biomanufacturing [1]. Furthermore, early-generation neurogenic compounds suffer from poor aqueous solubility and require high working concentrations that can induce cellular toxicity. ISX-9 circumvents these process bottlenecks by not only actively driving neurogenesis but simultaneously blocking gliogenesis[1]. When integrated into defined reprogramming cocktails, ISX-9 synergizes with other small molecules to bypass the need for complex genetic vectors (like Sox2 or c-Myc overexpression), drastically improving the yield and purity of transdifferentiated neurons while maintaining high viability in human cell cultures where baseline cocktails typically fail [2].

Absolute Lineage Specificity: Neurogenesis vs. Gliogenesis

When differentiating adult hippocampal stem cells, broad-spectrum agents often produce highly heterogeneous populations requiring extensive downstream sorting. ISX-9, operating via a calcium-activated, MEF2-dependent pathway, dose-dependently triggers neurogenesis while actively blocking gliogenesis at concentrations of 2.5–20 µM . In comparative head-to-head baseline assessments, ISX-9 generated two to three times more mature nerve cells than other commonly used neurogenic compounds [1].

Evidence DimensionNeuronal vs. Glial Lineage Yield
Target Compound Data2-3x higher neuronal yield; active suppression of gliogenesis
Comparator Or BaselineGeneric neurogenic compounds (e.g., retinoic acid) yielding mixed neuronal/glial populations
Quantified Difference200-300% increase in pure neuronal yield without glial contamination
ConditionsAdult rat hippocampal stem cells (NSPCs) in vitro

Eliminates the need for costly and yield-reducing downstream cell sorting by ensuring a high-purity neuronal population directly from culture.

Direct Reprogramming Efficiency in Human Astrocytes

Converting human somatic cells directly into neurons without genetic vectors is a major bottleneck in scalable cell manufacturing. While baseline small-molecule cocktails (such as the VCR mix of Valproic acid, CHIR99021, and RepSox) successfully convert mouse cells, they fail to induce significant morphological changes in human astrocytes. The addition of ISX-9 (alongside I-BET151 and Forskolin) to these baseline cocktails overcomes this barrier, driving the direct transdifferentiation of up to 70% of human astrocytes into functional neurons [1].

Evidence DimensionDirect Transdifferentiation Efficiency
Target Compound Data~70% conversion of human astrocytes into functional neurons
Comparator Or BaselineBaseline VCR cocktail alone (fails to induce significant conversion in human cells)
Quantified DifferenceShift from negligible conversion to 70% functional neuronal yield
ConditionsHuman astrocytes in chemically defined reprogramming media

Enables the scalable, non-viral generation of patient-derived human neurons for drug screening, bypassing the need for complex genetic manipulation.

High-Purity Cardiomyogenic Differentiation from iPSCs

Beyond neurogenesis, ISX-9 acts as a highly potent single-agent inducer for cardiac lineages. When applied to human induced pluripotent stem cells (hiPSCs), 20 µM ISX-9 drives robust differentiation even in undifferentiation media. Flow cytometry analysis reveals that ISX-9 treatment yields approximately 95.2% cardiomyocytes, 90.3% endothelial cells, and 92.3% smooth muscle cells from the progenitor pool, outperforming standard basal differentiation protocols [1].

Evidence DimensionCardiomyocyte Differentiation Yield
Target Compound Data95.2% ± 2.1% cardiomyocytes
Comparator Or BaselineStandard basal differentiation media without ISX-9
Quantified DifferenceNear-quantitative (>95%) conversion to cardiac lineages
ConditionshiPSCs treated with 20 µM ISX-9 in vitro

Provides a highly reproducible, chemically defined method to generate high-purity cardiac cells for cardiotoxicity assays and regenerative modeling.

Physicochemical Processability and In Vivo Bioavailability

During the initial screening of 147,000 compounds, ISX-9 was specifically engineered from earlier hits to optimize procurement and processability. It functions at significantly lower micromolar concentrations (2.5–20 µM) and exhibits superior aqueous solubility compared to its structural predecessors [1]. Furthermore, for in vivo applications, systemic injection of ISX-9 (20 mg/kg) successfully crosses the blood-brain barrier with a hippocampal half-life of 29.2 minutes, ensuring reliable dosing without the solvent-induced toxicity associated with highly lipophilic analogs[2].

Evidence DimensionWorking Concentration and BBB Penetrance
Target Compound Data2.5–20 µM working concentration; 29.2 min in vivo half-life
Comparator Or BaselineFirst-generation neurogenic library hits
Quantified DifferenceSignificantly lower effective concentration and enhanced aqueous solubility
ConditionsIn vitro cell culture and in vivo systemic injection (20 mg/kg i.p.)

Ensures reliable dosing and solubility in both automated high-throughput cell culture systems and live-animal neurogenesis models.

Chemically Defined Neural Reprogramming (Direct Transdifferentiation)

ISX-9 is a critical component in small-molecule cocktails (such as FICB) used to directly convert somatic cells, including fibroblasts and astrocytes, into functional neurons. By replacing viral vectors and genetic transcription factors, ISX-9 enables scalable, non-integrating biomanufacturing of patient-specific neurons for high-throughput drug screening and disease modeling.

High-Purity Cardiomyocyte Generation from iPSCs

Due to its ability to activate canonical Wnt and TGF-β signaling pathways, ISX-9 is utilized to drive the differentiation of human induced pluripotent stem cells (hiPSCs) into cardiac progenitor cells. This application is essential for generating highly pure (>95%) cardiomyocyte populations required for in vitro cardiotoxicity profiling and regenerative medicine research [1].

In Vivo Neurogenesis and Cognitive Enhancement Modeling

Because ISX-9 successfully crosses the blood-brain barrier and operates via a MEF2-dependent pathway, it is procured for in vivo studies targeting adult hippocampal neurogenesis. It serves as a benchmark small molecule for evaluating pharmacological interventions in neurodegenerative disease models and memory enhancement assays .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

234.04629874 Da

Monoisotopic Mass

234.04629874 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-cyclopropyl-5-thiophen-2-yl-3-isoxazolecarboxamide

Dates

Last modified: 08-15-2023

Direct Reprogramming of Glioblastoma Cells into Neurons Using Small Molecules

Christopher Lee, Meghan Robinson, Stephanie M Willerth
PMID: 30091580   DOI: 10.1021/acschemneuro.8b00365

Abstract

Glioblastoma multiforme, a type of deadly brain cancer, originates most commonly from astrocytes found in the brain. Current multimodal treatments for glioblastoma minimally increase life expectancy, but significant advancements in prognosis have not been made in the past few decades. Here we investigate cellular reprogramming for inhibiting the aggressive proliferation of glioblastoma cells. Cellular reprogramming converts one differentiated cell type into another type based on the principles of regenerative medicine. In this study, we used cellular reprogramming to investigate whether small molecule mediated reprogramming could convert glioblastoma cells into neurons. We investigated a novel method for reprogramming U87MG human glioblastoma cells into terminally differentiated neurons using a small molecule cocktail consisting of forskolin, ISX9, CHIR99021 I-BET 151, and DAPT. Treating U87MG glioblastoma cells with this cocktail successfully reprogrammed the malignant cells into early neurons over 13 days. The reprogrammed cells displayed morphological and immunofluorescent characteristics associated with neuronal phenotypes. Genetic analysis revealed that the chemical cocktail upregulates the Ngn2, Ascl1, Brn2, and MAP2 genes, resulting in neuronal reprogramming. Furthermore, these cells displayed decreased viability and lacked the ability to form high numbers of tumor-like spheroids. Overall, this study validates the use of a novel small molecule cocktail for reprogramming glioblastoma into nonproliferating neurons.


ISX-9 can potentiate cell proliferation and neuronal commitment in the rat dentate gyrus

Luis E B Bettio, Anna R Patten, Joana Gil-Mohapel, Natasha F O'Rourke, Ronan P Hanley, Samantha Kennedy, Karthik Gopalakrishnan, Ana Lúcia S Rodrigues, Jeremy Wulff, Brian R Christie
PMID: 27373772   DOI: 10.1016/j.neuroscience.2016.06.042

Abstract

Adult hippocampal neurogenesis can be modulated by various physiological and pathological conditions, including stress, affective disorders, and several neurological conditions. Given the proposed role of this form of structural plasticity in the functioning of the hippocampus (namely learning and memory and affective behaviors), it is believed that alterations in hippocampal neurogenesis might underlie some of the behavioral deficits associated with these psychiatric and neurological conditions. Thus, the search for compounds that can reverse these deficits with minimal side effects has become a recognized priority. In the present study we tested the pro-neurogenic effects of isoxazole 9 (Isx-9), a small synthetic molecule that has been recently identified through the screening of chemical libraries in stem cell-based assays. We found that administration of Isx-9 for 14days was able to potentiate cell proliferation and increase the number of immature neurons in the hippocampal DG of adult rats. In addition, Isx-9 treatment was able to completely reverse the marked reduction in these initial stages of the neurogenic process observed in vehicle-treated animals (which were submitted to repeated handling and exposure to daily intraperitoneal injections). Based on these results, we recommend that future neurogenesis studies that require repeated handling and manipulation of animals should include a naïve (non-manipulated) control to determine the baseline levels of hippocampal cell proliferation and neuronal differentiation. Overall, these findings demonstrate that Isx-9 is a promising synthetic compound for the mitigation of stress-induced deficits in adult hippocampal neurogenesis. Future studies are thus warranted to evaluate the pro-neurogenic properties of Isx-9 in animal models of affective and neurological disorders associated with impaired hippocampal structural plasticity.


ISX-9 manipulates endocrine progenitor fate revealing conserved intestinal lineages in mouse and human organoids

Anastasia Tsakmaki, Patricia Fonseca Pedro, Polychronis Pavlidis, Bu'Hussain Hayee, Gavin A Bewick
PMID: 32180555   DOI: 10.1016/j.molmet.2020.01.012

Abstract

Enteroendocrine cells (EECs) survey the gut luminal environment and coordinate hormonal, immune and neuronal responses to it. They exhibit well-characterised physiological roles ranging from the control of local gut function to whole body metabolism, but little is known regarding the regulatory networks controlling their differentiation, especially in the human gut. The small molecule isoxazole-9 (ISX-9) has been shown to stimulate neuronal and pancreatic beta-cell differentiation, both closely related to EEC differentiation. Our aim was to use ISX-9 as a tool to explore EEC differentiation.
We investigated the effects of ISX-9 on EEC differentiation in mouse and human intestinal organoids, using real-time quantitative polymerase chain reaction (RT-qPCR), fluorescent-activated cell sorting, immunostaining and single-cell RNA sequencing.
ISX-9 increased the number of neurogenin3-RFP (Ngn3)-positive endocrine progenitor cells and upregulated NeuroD1 and Pax4, transcription factors that play roles in mouse EEC specification. Single-cell analysis showed induction of Pax4 expression in a developmentally late Ngn3+ population of cells and potentiation of genes associated with progenitors biased toward serotonin-producing enterochromaffin (EC) cells. Further, we observed enrichment of organoids with functional EC cells that was partly dependent on stimulation of calcium signalling in a population of cells residing outside the crypt base. Inducible Pax4 overexpression, in ileal organoids, uncovered its importance as a component of early human endocrine specification and highlighted the potential existence of two major endocrine lineages, the early appearing enterochromaffin lineage and the later developing peptidergic lineage which contains classical gut hormone cell types.
Our data provide proof-of-concept for the controlled manipulation of specific endocrine lineages with small molecules, whilst also shedding new light on human EEC differentiation and its similarity to the mouse. Given their diverse roles, understanding endocrine lineage plasticity and its control could have multiple therapeutic implications.


Isx9 Regulates Calbindin D28K Expression in Pancreatic β Cells and Promotes β Cell Survival and Function

Julien B Pujol, Eija Heikkila, Claudia Savoia, Asghar Hajibeigi, Umberto De Marchi, Pavan K Battiprolu, Orhan K Öz, El Hadji M Dioum
PMID: 30150605   DOI: 10.3390/ijms19092542

Abstract

Pancreatic β-cell dysfunction and death contribute to the onset of diabetes, and novel strategies of β-cell function and survival under diabetogenic conditions need to be explored. We previously demonstrated that Isx9, a small molecule based on the isoxazole scaffold, drives neuroendocrine phenotypes by increasing the expression of genes required for β-cell function and improves glycemia in a model of β cell regeneration. We further investigated the role of Isx9 in β-cell survival. We find that Isx9 drives the expression of Calbindin-D28K (D28K), a key regulator of calcium homeostasis, and plays a cytoprotective role through its calcium buffering capacity in β cells. Isx9 increased the activity of the calcineurin (CN)/cytoplasmic nuclear factor of the activated T-cells (NFAT) transcription factor, a key regulator of D28K, and improved the recruitment of NFATc1, cAMP response element-binding protein (CREB), and p300 to the D28K promoter. We found that nutrient stimulation increased D28K plasma membrane enrichment and modulated calcium channel activity in order to regulate glucose-induced insulin secretion. Isx9-mediated expression of D28K protected β cells against chronic stress induced by serum withdrawal or chronic inflammation by reducing caspase 3 activity. Consequently, Isx9 improved human islet function after transplantation in NOD-SCID mice in a streptozotocin-induced diabetes model. In summary, Isx9 significantly regulates expression of genes relevant to β cell survival and function, and may be an attractive therapy to treat diabetes and improve islet function post-transplantation.


Cardiac Progenitors Induced from Human Induced Pluripotent Stem Cells with Cardiogenic Small Molecule Effectively Regenerate Infarcted Hearts and Attenuate Fibrosis

Wanling Xuan, Yan Wang, Yaoliang Tang, Ailia Ali, Hong Hu, Mark Maienschein-Cline, Muhammad Ashraf
PMID: 29485473   DOI: 10.1097/SHK.0000000000001133

Abstract

Cardiac progenitor cells (CPCs) being multipotent offer a promising source for cardiac repair due to their ability to proliferate and multiply into cardiac lineage cells. Here, we explored a novel strategy for human CPCs generation from human induced pluripotent stem cells (hiPSCs) using a cardiogenic small molecule, isoxazole (ISX-9) and their ability to grow in the scar tissue for functional improvement in the infarcted myocardium. CPCs were induced from hiPSCs with ISX-9. CPCs were characterized by immunocytochemistry and RT-PCR. The CPC survival and differentiation in the infarcted hearts were determined by in vivo transplantation in immunodeficient mice following left anterior descending artery ligation and their effects were determined on fibrosis and functional improvement. ISX-9 simultaneously induced expression of cardiac transcription factors, NK2 homeobox 5, islet-1, GATA binding protein 4, myocyte enhancer factor-2 in hiPSCs within 3 days of treatment and successfully differentiated into three cardiac lineages in vitro. Messenger RNA and microRNA-sequencing results showed that ISX-9 targeted multiple cardiac differentiation, proliferation signaling pathways and upregulated myogenesis and cardiac hypertrophy related-microRNA. ISX-9 activated multiple pathways including transforming growth factor β induced epithelial-mesenchymal transition signaling, canonical, and non-canonical Wnt signaling at different stages of cardiac differentiation. CPCs transplantation promoted myoangiogenesis, attenuated fibrosis, and led to functional improvement in treated mice.


A synthetic small-molecule Isoxazole-9 protects against methamphetamine relapse

M H Galinato, J W Lockner, M J Fannon-Pavlich, J C Sobieraj, M C Staples, S S Somkuwar, A Ghofranian, S Chaing, A I Navarro, A Joea, B W Luikart, K D Janda, C Heyser, G F Koob, C D Mandyam
PMID: 28348387   DOI: 10.1038/mp.2017.46

Abstract

Adult neurogenesis in the dentate gyrus (DG) is strongly influenced by drug-taking behavior and may have a role in the etiology of drug-seeking behavior. However, mechanistic studies on the relationship of neurogenesis on drug seeking are limited. Outbred Wistar rats experienced extended access methamphetamine self-administration and individual differences in drug taking defined animals with higher preferred and lower preferred levels of drug intake. Forced abstinence from higher preferred levels of drug taking enhanced neurogenesis and neuronal activation of granule cell neurons (GCNs) in the DG and produced compulsive-like drug reinstatement. Systemic treatment with the drug Isoxazole-9 (a synthetic small molecule known to modulate neurogenesis in the adult rodent brain) during abstinence blocked compulsive-like context-driven methamphetamine reinstatement. Isoxazole-9 modulated neurogenesis, neuronal activation and structural plasticity of GCNs, and expression of synaptic proteins associated with learning and memory in the DG. These findings identify a subset of newly born GCNs within the DG that could directly contribute to drug-seeking behavior. Taken together, these results support a direct role for the importance of adult neurogenesis during abstinence in compulsive-like drug reinstatement.


Functional and mechanistic exploration of an adult neurogenesis-promoting small molecule

David Petrik, Yindi Jiang, Shari G Birnbaum, Craig M Powell, Mi-Sung Kim, Jenny Hsieh, Amelia J Eisch
PMID: 22542682   DOI: 10.1096/fj.11-201426

Abstract

Adult neurogenesis occurs throughout life in the mammalian hippocampus and is essential for memory and mood control. There is significant interest in identifying ways to promote neurogenesis and ensure maintenance of these hippocampal functions. Previous work with a synthetic small molecule, isoxazole 9 (Isx-9), highlighted its neuronal-differentiating properties in vitro. However, the ability of Isx-9 to drive neurogenesis in vivo or improve hippocampal function was unknown. Here we show that Isx-9 promotes neurogenesis in vivo, enhancing the proliferation and differentiation of hippocampal subgranular zone (SGZ) neuroblasts, and the dendritic arborization of adult-generated dentate gyrus neurons. Isx-9 also improves hippocampal function, enhancing memory in the Morris water maze. Notably, Isx-9 enhances neurogenesis and memory without detectable increases in cellular or animal activity or vascularization. Molecular exploration of Isx-9-induced regulation of neurogenesis (via FACS and microarray of SGZ stem and progenitor cells) suggested the involvement of the myocyte-enhancer family of proteins (Mef2). Indeed, transgenic-mediated inducible knockout of all brain-enriched Mef2 isoforms (Mef2a/c/d) specifically from neural stem cells and their progeny confirmed Mef2's requirement for Isx-9-induced increase in hippocampal neurogenesis. Thus, Isx-9 enhances hippocampal neurogenesis and memory in vivo, and its effects are reliant on Mef2, revealing a novel cell-intrinsic molecular pathway regulating adult neurogenesis.


Developmental alterations in Huntington's disease neural cells and pharmacological rescue in cells and mice

HD iPSC Consortium, Ryan G Lim, Lisa L Salazar, Daniel K Wilton, Alvin R King, Jennifer T Stocksdale, Delaram Sharifabad, Alice L Lau, Beth Stevens, Jack C Reidling, Sara T Winokur, Malcolm S Casale, Leslie M Thompson, Mónica Pardo, A Gerardo García Díaz-Barriga, Marco Straccia, Phil Sanders, Jordi Alberch, Josep M Canals, Julia A Kaye, Mariah Dunlap, Lisa Jo, Hanna May, Elliot Mount, Cliff Anderson-Bergman, Kelly Haston, Steven Finkbeiner, Amanda J Kedaigle, Theresa A Gipson, Ferah Yildirim, Christopher W Ng, Pamela Milani, David E Housman, Ernest Fraenkel, Nicholas D Allen, Paul J Kemp, Ranjit Singh Atwal, Marta Biagioli, James F Gusella, Marcy E MacDonald, Sergey S Akimov, Nicolas Arbez, Jacqueline Stewart, Christopher A Ross, Virginia B Mattis, Colton M Tom, Loren Ornelas, Anais Sahabian, Lindsay Lenaeus, Berhan Mandefro, Dhruv Sareen, Clive N Svendsen
PMID: 28319609   DOI: 10.1038/nn.4532

Abstract

Neural cultures derived from Huntington's disease (HD) patient-derived induced pluripotent stem cells were used for 'omics' analyses to identify mechanisms underlying neurodegeneration. RNA-seq analysis identified genes in glutamate and GABA signaling, axonal guidance and calcium influx whose expression was decreased in HD cultures. One-third of gene changes were in pathways regulating neuronal development and maturation. When mapped to stages of mouse striatal development, the profiles aligned with earlier embryonic stages of neuronal differentiation. We observed a strong correlation between HD-related histone marks, gene expression and unique peak profiles associated with dysregulated genes, suggesting a coordinated epigenetic program. Treatment with isoxazole-9, which targets key dysregulated pathways, led to amelioration of expanded polyglutamine repeat-associated phenotypes in neural cells and of cognitive impairment and synaptic pathology in HD model R6/2 mice. These data suggest that mutant huntingtin impairs neurodevelopmental pathways that could disrupt synaptic homeostasis and increase vulnerability to the pathologic consequence of expanded polyglutamine repeats over time.


Small-molecule blocks malignant astrocyte proliferation and induces neuronal gene expression

Ling Zhang, Peng Li, Tiffany Hsu, Hector R Aguilar, Doug E Frantz, Jay W Schneider, Robert M Bachoo, Jenny Hsieh
PMID: 21419563   DOI: 10.1016/j.diff.2011.02.005

Abstract

In the central nervous system (CNS), neural stem cells (NSCs) differentiate into neurons, astrocytes, and oligodendrocytes--these cell lineages are considered unidirectional and irreversible under normal conditions. The introduction of a defined set of transcription factors has been shown to directly convert terminally differentiated cells into pluripotent stem cells, reinforcing the notion that preserving cellular identity is an active process. Indeed, recent studies highlight that tumor suppressor genes (TSGs) such as Ink4a/Arf and p53, control the barrier to efficient reprogramming, leaving open the question whether the same TSGs function to maintain the differentiated state. During malignancy or following brain injury, mature astrocytes have been reported to re-express neuronal genes and re-gain neurogenic potential to a certain degree, yet few studies have addressed the underlying mechanisms due to a limited number of cellular models or tools to probe this process. Here, we use a synthetic small-molecule (isoxazole) to demonstrate that highly malignant EGFRvIII-expressing Ink4a/Arf(-/-); Pten(-/-) astrocytes downregulated their astrocyte character, re-entered the cell cycle, and upregulated neuronal gene expression. As a collateral discovery, isoxazole small-molecules blocked tumor cell proliferation in vitro, a phenotype likely coupled to activation of neuronal gene expression. Similarly, histone deacetylase inhibitors induced neuronal gene expression and morphologic changes associated with the neuronal phenotype, suggesting the involvement of epigenetic-mediated gene activation. Our study assesses the contribution of specific genetic pathways underlying the de-differentiation potential of astrocytes and uncovers a novel pharmacological tool to explore astrocyte plasticity, which may bring insight to reprogramming and anti-tumor strategies.


T63 inhibits osteoclast differentiation through regulating MAPKs and Akt signaling pathways

Xiao-Li Zhao, Jin-Jing Chen, Shu-Yi Si, Lin-Feng Chen, Zhen Wang
PMID: 30012501   DOI: 10.1016/j.ejphar.2018.07.009

Abstract

Inhibition of excessive osteoclast differentiation and activity is a valid approach for the treatment of osteoporosis. T63 is a small-molecule compound identified from a high throughput screening based on RUNX2 transcriptional activity, and has been reported to stimulate osteoblast formation. However, whether the compound has any effect on osteoclast differentiation remains unknown. Here, we examined the in vitro effect of T63 on osteoclastogenesis. T63 was found to inhibit the number of TRAP-positive cells in an osteoblast-osteoclast co-culture system, and inhibited Rankl expression in the preosteoblast MC3T3-E1 cells. The compound also directly suppressed RANKL-induced osteoclast differentiation in both dose- and time-dependent manner, as evidenced by the decrease of TRAP activity, F-actin formation and osteoclastogenesis-related genes expression in RAW264.7 cells. Moreover, pretreatment with T63 markedly decreased the activation of mitogen-activated protein kinases and Akt, both of which are positively involved in the regulation of osteoclastogenesis. Collectively, our findings suggest T63 has a protective effect against bone loss by inhibiting bone resorption. Its regulatory effect on bone metabolism makes the compound a more promising candidate for the potential application in the treatment of osteoporosis.


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